molecular formula C20H27N5O B5550155 3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B5550155
M. Wt: 353.5 g/mol
InChI Key: CZHKOGCDMYMBNE-UHFFFAOYSA-N
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Description

3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.22156050 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Therapeutic Applications and Chemical Properties

  • H3 Receptor Antagonism : Compounds structurally related to the specified chemical have been investigated for their role as novel and selective non-imidazole histamine H3 receptor antagonists. Studies suggest that such compounds may have therapeutic potential in treating conditions such as dementia and neuropathic pain due to their ability to improve memory impairment and reduce secondary allodynia in animal models (Medhurst et al., 2007).

  • Antibacterial and Antimalarial Activities : Research on novel combinatorial libraries incorporating similar chemical structures has revealed significant antibacterial and antimalarial activities. These studies underscore the potential of such compounds in addressing infectious diseases (Kalaria, Satasia, & Raval, 2014).

  • Anticancer Potential : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, closely related to the compound , has been explored for their antitumor activities. These efforts aim to develop novel mitotic inhibitors to combat cancer (Temple, Rose, Comber, & Rener, 1987).

  • Enzymatic Reaction Mechanisms : Studies have also delved into the mechanistic aspects of how similar compounds interact with enzymes and other biological targets. This research contributes to a deeper understanding of their potential pharmacological effects and could guide the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthetic Methodologies : Advancements in the synthesis of related imidazo[1,2-a]pyridines provide valuable insights into constructing complex molecules with potential biological activities. These synthetic strategies enable the exploration of novel drug candidates (Pericherla, Kaswan, Pandey, & Kumar, 2015).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have shown a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

Safety and Hazards

The safety and hazards of a specific pyrazole compound would depend on its specific structure. For example, some pyrazole compounds may have hazard statements like H302, H315, and H319, indicating that they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, respectively .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

[4-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c26-20(18-16-5-2-6-17(16)22-23-18)24-10-7-15(8-11-24)19-21-9-12-25(19)13-14-3-1-4-14/h9,12,14-15H,1-8,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHKOGCDMYMBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN=C2C3CCN(CC3)C(=O)C4=NNC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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